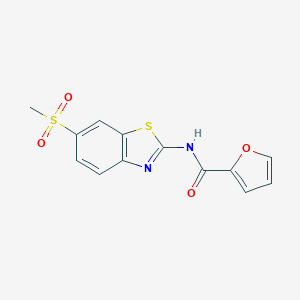

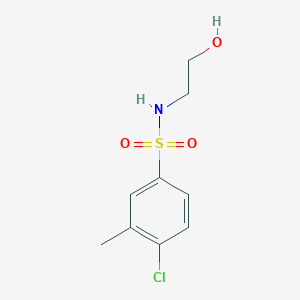

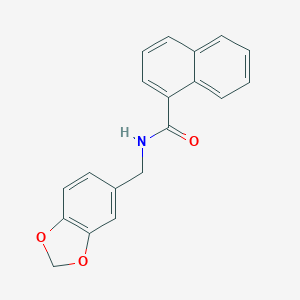

![molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6](/img/structure/B344943.png)

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever, and inflammation. It belongs to the family of fenamate drugs and is structurally similar to mefenamic acid and flufenamic acid. Meclofenamic acid has been widely studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential therapeutic applications in various diseases.

作用机制

Target of Action

It is known that boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The mode of action of this compound involves interactions with its targets through various chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound also plays a role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability may be influenced by this factor.

Result of Action

The result of the compound’s action involves the formation of various functional groups through chemical transformations. This can lead to the synthesis of new compounds with potential pharmacological applications .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment .

实验室实验的优点和局限性

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable and has a long shelf-life. However, this compound acid has a low solubility in water, which can make it difficult to work with in aqueous solutions. It is also known to have poor bioavailability, which can limit its effectiveness in vivo.

未来方向

There are several future directions for the research on 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, rheumatoid arthritis, and osteoarthritis. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on other signaling pathways. Additionally, further research is needed to address the limitations of this compound acid, such as its low solubility and poor bioavailability, and to develop more effective formulations for in vivo use.

合成方法

The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid involves the reaction of 2-methoxy-5-isopropylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields this compound acid, which can be purified by recrystallization from a suitable solvent.

科学研究应用

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

属性

IUPAC Name |

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMBLWFLKNPNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

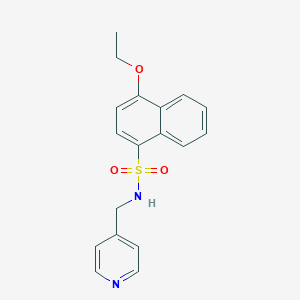

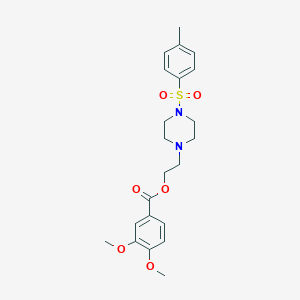

![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

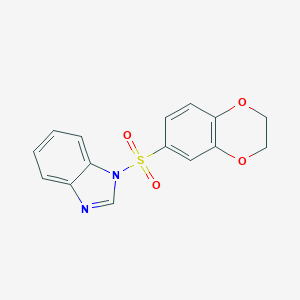

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)

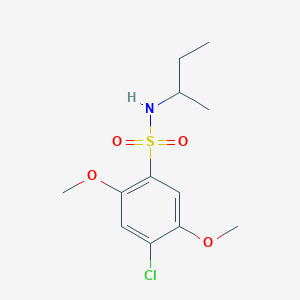

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)

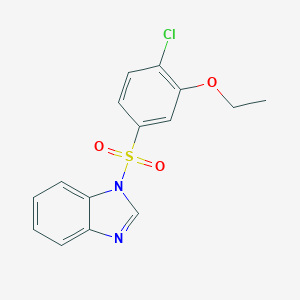

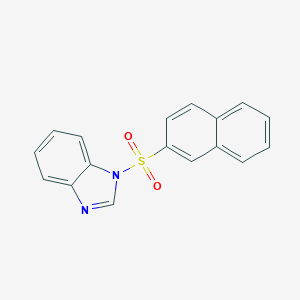

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)